molecular formula C8H7BrFNO B11821985 N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Cat. No.: B11821985
M. Wt: 232.05 g/mol
InChI Key: LGKZFSKXZSIBJG-UHFFFAOYSA-N
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Description

N-[1-(4-Bromo-2-fluorophenyl)ethylidene]hydroxylamine is a specialized organic compound featuring a hydroxylamine functional group (-NH-O-) linked to an ethylidene moiety substituted with a 4-bromo-2-fluorophenyl aromatic ring. Its molecular formula is C₈H₆BrFNO, with a molecular weight of 230.03 g/mol . The compound is marketed as a high-purity building block for organic synthesis, with applications in pharmaceutical and materials research . The bromine and fluorine substituents confer electron-withdrawing effects, influencing its reactivity and physical properties.

Properties

IUPAC Name

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKZFSKXZSIBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 4-bromo-2-fluoroacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Reactions

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine possesses unique electronic properties due to its halogen substituents, enabling it to participate in various chemical reactions:

  • Oxidation : Can form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide.
  • Reduction : Can be reduced to form amine derivatives using reducing agents such as sodium borohydride.
  • Substitution : The bromo and fluoro groups allow for nucleophilic substitution reactions, leading to new substituted phenyl derivatives.

Chemistry

  • Catalysis : The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations due to its ability to stabilize transition states.
  • Material Science : It can be incorporated into polymers, modifying their physical properties such as thermal stability and mechanical strength.

Biology and Medicine

  • Drug Development : The structure of this compound suggests potential as a pharmacophore in designing new drugs targeting neurological pathways. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
  • Biochemical Research : This compound can serve as a probe for studying enzyme interactions and reaction mechanisms, providing insights into biochemical pathways.

Industry

  • Chemical Synthesis : this compound is valuable as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical chemistry.

Case Study 1: Drug Development

In a study focusing on neurological disorders, researchers evaluated the efficacy of this compound as a potential therapeutic agent. The compound exhibited significant binding affinity to specific receptors involved in neurotransmitter regulation, indicating its potential role in drug design for conditions such as depression and anxiety.

Case Study 2: Catalytic Applications

A research team investigated the use of this compound as a ligand in transition metal-catalyzed reactions. The results showed that the compound improved reaction yields significantly compared to traditional ligands, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substitutents

Substituent Effects on Reactivity and Stability
  • N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 2, ): This polyphenolic hydrazide derivative (C₁₅H₁₂BrN₃O₅, MW 394.18 g/mol) contains a brominated phenyl ring and a trihydroxybenzohydrazide group. Unlike the target compound’s hydroxylamine group, the hydrazide moiety enables chelation and coordination chemistry, making it suitable for metal complexation studies .
  • The bromine substituent’s position on the phenanthrene ring alters steric effects compared to the target compound’s para-bromo substitution .
Halogen Substituent Variations
  • Chlorine’s weaker electron-withdrawing effect compared to bromine may also reduce electrophilic reactivity .
  • 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride () :
    This hydrochloride salt (CAS 2225147-41-9) features a fluoroethylamine backbone. The ionic nature improves aqueous solubility, contrasting with the neutral hydroxylamine derivative. The methylamine group introduces basicity, enabling salt formation .

Functional Group Comparisons

Hydroxylamine vs. Hydrazide Derivatives
  • Target Compound : The hydroxylamine group (-NH-O-) is nucleophilic and prone to oxidation, making it reactive in condensation and redox reactions.
  • Hydrazide Analogs () : Compounds like 2–4 contain a -CONH-N= group, enabling Schiff base formation and metal chelation. Their higher polarity (due to hydroxyl groups) contrasts with the target compound’s moderate lipophilicity .
Amine vs. Hydroxylamine Derivatives
  • N-[1-(2-Aminophenyl)ethylidene]hydroxylamine (): The aminophenyl substituent (CAS 4964-49-2) introduces electron-donating effects, increasing basicity compared to the target compound’s electron-deficient aromatic ring. This difference impacts reactivity in electrophilic substitution reactions .
Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound C₈H₆BrFNO 230.03 4-Br, 2-F Moderate lipophilicity
Compound 2 () C₁₅H₁₂BrN₃O₅ 394.18 5-Br, 2-OH, trihydroxy High polarity
N-[1-(9-Bromophenanthren-3-yl)ethylidene]hydroxylamine C₁₆H₁₂BrNO 314.18 9-Br, phenanthrenyl Low solubility (aromatic)

Biological Activity

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a chemical compound with significant potential in biological research, particularly due to its unique molecular structure and reactivity. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₈H₇BrFNO
  • CAS Number : 912341-93-6
  • Structure : The compound features a hydroxylamine group attached to a phenyl ring that is substituted with bromine and fluorine atoms, enhancing its reactivity and biological interactions.

This compound primarily interacts with biomolecules through covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The modification of enzyme activity, potentially impeding metabolic pathways.
  • Antimicrobial Activity : The compound's structure suggests potential interactions with microbial targets, which may result in bactericidal or bacteriostatic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various pathogens has been evaluated, revealing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans25 µg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and certain fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity, allowing it to interact more effectively with biological targets. SAR studies suggest that modifications to the phenyl ring can further optimize its antimicrobial properties .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity. Compounds with additional electron-withdrawing groups showed enhanced potency against resistant strains of bacteria .
  • Therapeutic Applications : Research has indicated potential therapeutic applications for this compound in treating infections caused by drug-resistant pathogens. Its unique mechanism may provide a new avenue for developing effective antimicrobial agents .

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